Sodium butyrate-1-13C

Description

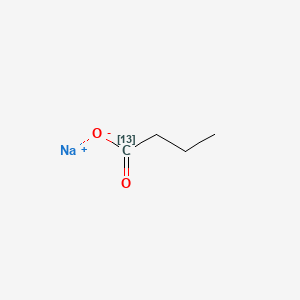

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(113C)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i4+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBOGIVSZKQAPD-VZHAHHFWSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[13C](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635809 | |

| Record name | Sodium (1-~13~C)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62601-04-1 | |

| Record name | Butanoic acid-1-13C-acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062601041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (1-~13~C)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62601-04-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Significance of Sodium Butyrate-1-¹³C in Gut Microbiome Studies: An In-depth Technical Guide

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the application and significance of Sodium butyrate-1-¹³C in elucidating the intricate interplay between the gut microbiome and host metabolism. We will delve into the core principles, experimental designs, and analytical strategies that leverage this powerful stable isotope tracer to unravel the complexities of gut health and disease.

Introduction: The Central Role of Butyrate in the Gut Ecosystem

The gut microbiome, a complex community of microorganisms residing in the gastrointestinal tract, plays a pivotal role in host health. A key aspect of this symbiotic relationship is the microbial fermentation of dietary fibers, which produces a range of metabolites, most notably the short-chain fatty acids (SCFAs). Among these, butyrate, a four-carbon fatty acid, is of particular interest due to its multifaceted effects on host physiology.

Butyrate serves as the primary energy source for colonocytes, the epithelial cells lining the colon, thereby strengthening the gut barrier and maintaining intestinal homeostasis.[1][2] Beyond its role as a fuel source, butyrate functions as a critical signaling molecule, exerting potent anti-inflammatory effects, modulating immune responses, and influencing gene expression through the inhibition of histone deacetylases (HDACs).[3] Furthermore, butyrate interacts with G-protein coupled receptors (GPCRs), influencing host metabolism and gut-brain axis communication. Given its profound impact on gut health, understanding the production, absorption, and metabolic fate of butyrate is paramount for developing novel therapeutic strategies for a variety of diseases, including inflammatory bowel disease (IBD), metabolic disorders, and even neurological conditions.

Why Use a Stable Isotope? The Power of Sodium Butyrate-1-¹³C

To accurately trace the metabolic journey of butyrate within the complex gut environment, stable isotope labeling is an indispensable tool. Sodium butyrate-1-¹³C is a non-radioactive, stable isotope-labeled version of sodium butyrate, where the carbon atom at the carboxyl group (C1 position) is replaced with its heavier isotope, ¹³C. This seemingly simple substitution provides a powerful analytical handle to track the fate of butyrate molecules as they are metabolized by both the gut microbiota and the host.

The primary advantage of using Sodium butyrate-1-¹³C lies in its ability to provide unambiguous insights into:

-

Butyrate Absorption and Bioavailability: By administering a known amount of ¹³C-labeled butyrate, researchers can quantify its absorption from the gut into the bloodstream and its distribution to various tissues.[4]

-

Host-Microbe Co-metabolism: It allows for the precise tracking of how butyrate produced by the microbiota is utilized by host cells, and how host-derived factors might, in turn, influence microbial butyrate metabolism.[5]

-

Metabolic Flux Analysis: The ¹³C label can be traced as it is incorporated into downstream metabolites, providing a dynamic view of metabolic pathways and their regulation. This is crucial for understanding how butyrate influences cellular energy metabolism, such as the tricarboxylic acid (TCA) cycle.[6]

-

Identification of Active Microorganisms: Stable isotope probing (SIP) with ¹³C-labeled substrates can be used to identify the specific members of the microbial community that are actively consuming or producing butyrate.[7]

The choice of labeling at the C1 position is particularly strategic. Upon entry into the TCA cycle via acetyl-CoA, the ¹³C label from 1-¹³C-butyrate is released as ¹³CO₂, providing a direct measure of butyrate oxidation. This makes it an excellent tracer for studying energy metabolism.

Experimental Design and Methodologies

The application of Sodium butyrate-1-¹³C spans a range of experimental models, from simplified in vitro systems to complex in vivo studies. The choice of model depends on the specific research question.

In Vitro Fecal Fermentation Assays

These assays provide a controlled environment to study the metabolism of butyrate by a complex microbial community from a fecal sample.

Objective: To determine the rate of butyrate consumption or cross-feeding by the gut microbiota.

Experimental Protocol:

-

Fecal Slurry Preparation:

-

Collect fresh fecal samples from the study subjects.

-

Homogenize the fecal sample in an anaerobic buffer (e.g., phosphate-buffered saline with reducing agents) to create a slurry.

-

-

Incubation:

-

In an anaerobic chamber, dispense the fecal slurry into sealed incubation vials.

-

Spike the slurry with a known concentration of Sodium butyrate-1-¹³C (typically in the low millimolar range).

-

Incubate the vials at 37°C with gentle shaking.

-

-

Time-Course Sampling:

-

At designated time points (e.g., 0, 2, 4, 8, 24 hours), sacrifice replicate vials.

-

Immediately quench metabolic activity by adding a solvent like ice-cold methanol.

-

Centrifuge to pellet the microbial cells and collect the supernatant for analysis.

-

-

Sample Analysis:

-

Analyze the supernatant using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to measure the concentration and ¹³C-enrichment of butyrate and other SCFAs.

-

Data Interpretation: A decrease in the concentration of ¹³C-butyrate over time indicates microbial consumption. The appearance of the ¹³C label in other metabolites can reveal cross-feeding interactions within the microbial community.

Experimental Workflow for In Vitro Fecal Fermentation

Caption: Workflow for in vitro fecal fermentation with ¹³C-butyrate.

In Vivo Animal Studies

Animal models, particularly mice, are invaluable for studying the integrated effects of butyrate on host physiology in a living system.

Objective: To determine the absorption, distribution, and metabolic fate of butyrate in vivo.

Experimental Protocol:

-

Animal Acclimation:

-

Acclimate the animals (e.g., C57BL/6 mice) to the experimental conditions and diet.

-

-

Administration of ¹³C-Butyrate:

-

Administer a single bolus of Sodium butyrate-1-¹³C via oral gavage or intra-cecal injection. The dose will depend on the animal model and research question.[8]

-

-

Sample Collection:

-

At various time points post-administration, collect blood samples (via tail vein or cardiac puncture), tissues of interest (e.g., colon, liver, brain), and cecal/fecal contents.

-

Immediately flash-freeze samples in liquid nitrogen to halt metabolic activity.

-

-

Sample Processing:

-

Perform metabolite extraction from tissues and other biological samples using appropriate solvent systems.

-

-

Analytical Measurement:

-

Analyze the extracts by LC-MS/MS or GC-MS to determine the concentration and ¹³C-enrichment of butyrate and its downstream metabolites in different biological compartments.

-

Data Interpretation: The appearance of ¹³C-labeled butyrate in the portal vein and systemic circulation provides a measure of its absorption. The detection of ¹³C-labeled metabolites in various tissues reveals the pathways through which butyrate is utilized by the host.

Metabolic Fate of ¹³C-Butyrate in Host and Microbiota

Caption: Tracing the metabolic journey of Sodium butyrate-1-¹³C.

Analytical Techniques for ¹³C-Butyrate Analysis

The accurate quantification of ¹³C-enrichment in butyrate and its metabolites is critical for the success of these studies. Mass spectrometry-based techniques are the methods of choice.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile compounds like SCFAs.

Sample Preparation:

-

Extraction: SCFAs are typically extracted from aqueous samples (e.g., fecal water, plasma) using a solvent like diethyl ether after acidification.

-

Derivatization: To increase their volatility and improve chromatographic separation, SCFAs are often derivatized. Common derivatization agents include N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or pentafluorobenzyl bromide (PFBBr).

GC-MS Analysis:

-

The derivatized SCFAs are separated on a gas chromatography column and detected by a mass spectrometer.

-

By monitoring the mass-to-charge ratios (m/z) of the molecular ions and their corresponding ¹³C-isotopologues, the degree of ¹³C-enrichment can be calculated.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and can be particularly useful for analyzing a broader range of metabolites without the need for derivatization in some cases.

Sample Preparation:

-

Extraction: A simple protein precipitation with a solvent like acetonitrile is often sufficient for plasma or cell culture media.

-

Derivatization (Optional but common): To enhance ionization efficiency and chromatographic retention, derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) is frequently employed.[10]

LC-MS/MS Analysis:

-

The sample is injected into a liquid chromatograph for separation.

-

The eluting compounds are ionized (e.g., by electrospray ionization) and analyzed by a tandem mass spectrometer.

-

Multiple reaction monitoring (MRM) is used to selectively detect and quantify the transitions from the precursor ion to a specific product ion for both the unlabeled and ¹³C-labeled analytes.[11]

Table 1: Comparison of Analytical Techniques for ¹³C-Butyrate Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Sample Volatility | Requires volatile or derivatized analytes | Suitable for a wider range of polarities and volatilities |

| Derivatization | Often necessary for SCFAs | Can sometimes be avoided, but often used for improved sensitivity |

| Sensitivity | Good, especially with selective derivatization | Generally offers higher sensitivity and specificity |

| Throughput | Can be lower due to longer run times | Can be adapted for higher throughput |

| Instrumentation | Widely available | More specialized instrumentation |

Applications in Drug Development and Clinical Research

The insights gained from using Sodium butyrate-1-¹³C have significant implications for drug development and clinical research:

-

Prebiotic and Probiotic Development: By understanding how different dietary fibers are fermented into butyrate and which microbial species are involved, more effective prebiotics and probiotics can be designed to promote a healthy gut microbiome.

-

Targeting Butyrate Metabolism in Disease: In conditions like IBD, where butyrate metabolism is often impaired, ¹³C-butyrate can be used to assess the extent of this dysfunction and to evaluate the efficacy of therapies aimed at restoring normal butyrate utilization.[12]

-

Pharmacokinetic and Pharmacodynamic Studies: For drugs that are designed to modulate the gut microbiome or host metabolism, ¹³C-butyrate can be used as a probe to assess their impact on butyrate production and signaling.

-

Personalized Nutrition: The ability to trace butyrate metabolism in individuals could pave the way for personalized nutritional recommendations to optimize gut health.

Conclusion

Sodium butyrate-1-¹³C is a powerful and versatile tool that has revolutionized our ability to study the intricate relationship between the gut microbiome and host health. By enabling the precise tracing of butyrate's metabolic fate, this stable isotope tracer provides invaluable insights into the mechanisms underlying the beneficial effects of this key microbial metabolite. As our understanding of the gut microbiome continues to grow, the application of Sodium butyrate-1-¹³C will undoubtedly play an increasingly important role in the development of novel diagnostics and therapeutics for a wide range of human diseases. The detailed methodologies and analytical strategies outlined in this guide provide a solid foundation for researchers to effectively incorporate this technology into their studies and contribute to the advancement of this exciting field.

References

-

Belcheva, A., et al. (2014). Microbial-derived butyrate: An oncometabolite or tumor-suppressive metabolite? Cell Host & Microbe, 16(2), 147-149. Available at: [Link]

-

Bultman, S. J. (2022). Engineering butyrate-producing Lachnospiraceae to treat metabolic disease. bioRxiv. Available at: [Link]

-

Geirnaert, A., et al. (2021). Butyrate Alters Pyruvate Flux and Induces Lipid Accumulation in Cultured Colonocytes. Metabolites, 11(9), 621. Available at: [Link]

-

Ghorbani, Z., et al. (2023). The effects of sodium butyrate supplementation on the expression levels of PGC-1α, PPARα, and UCP-1 genes, serum level of GLP-1, metabolic parameters, and anthropometric indices in obese individuals on weight loss diet: a study protocol for a triple-blind, randomized, placebo-controlled clinical trial. Trials, 24(1), 498. Available at: [Link]

-

den Besten, G., et al. (2021). Assessing Nutraceuticals for Hepatic Steatosis: A Standardized In Vitro Approach. Nutrients, 13(11), 3899. Available at: [Link]

-

Lund, M. J., et al. (2022). Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation. Cell Reports, 40(13), 111422. Available at: [Link]

-

Canani, R. B., et al. (2018). Butyrate: A Double-Edged Sword for Health? Current Nutrition Reports, 7(2), 53-63. Available at: [Link]

-

D'hoe, K., et al. (2018). Use of Stable Isotopes To Measure the Metabolic Activity of the Human Intestinal Microbiota. Applied and Environmental Microbiology, 84(16), e00898-18. Available at: [Link]

-

de Vadder, F., et al. (2016). Typical example that shows the 13 C enrichment (APE) of butyrate in... ResearchGate. Available at: [Link]

-

Gasbarrini, A., et al. (2001). A new oral formulation for the release of sodium butyrate in the ileo-cecal region and colon. Alimentary Pharmacology & Therapeutics, 15(7), 1031-1036. Available at: [Link]

-

Zeng, J., et al. (2020). Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analyt. Metabolites, 10(1), 19. Available at: [Link]

-

Baxter, N. T., et al. (2021). In vitro Fermentation Reveals Changes in Butyrate Production Dependent on Resistant Starch Source and Microbiome Composition. mSphere, 6(2), e00121-21. Available at: [Link]

-

Polansky, O., et al. (2021). Determination of Butyrate Synthesis Capacity in Gut Microbiota: Quantification of but Gene Abundance by qPCR in Fecal Samples. Biomolecules, 11(9), 1303. Available at: [Link]

-

Han, J., et al. (2019). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS ONE, 14(2), e0211849. Available at: [Link]

-

Zhang, Y., et al. (2021). Untargeted stable-isotope probing of the gut microbiota metabolome using 13C-labeled dietary fibers. Journal of Proteome Research, 20(6), 2904-2913. Available at: [Link]

-

Li, B., et al. (2018). Isotope Tracing and 13C-Butyrate Metabolic Flux Analysis In Vivo (A)... ResearchGate. Available at: [Link]

-

Ahmed, I., et al. (2018). Gas Chromatography Mass Spectrometry (GC-MS) Quantification of Metabolites in Stool Using 13C Labelled Compounds. Metabolites, 8(4), 74. Available at: [Link]

-

Pouillart, P. R., et al. (1993). Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyrate salts. Biomedicine & Pharmacotherapy, 47(2-3), 87-92. Available at: [Link]

-

Hida, N., et al. (2007). Usefulness of rectally administering [1(¹³)C]-butyrate for breath test in patients with active and quiescent ulcerative colitis. Scandinavian Journal of Gastroenterology, 42(10), 1223-1230. Available at: [Link]

-

Rider, O. J., et al. (2016). Measuring changes in substrate utilization in the myocardium in response to fasting using hyperpolarized [1-¹³C]butyrate and [1-¹³C]pyruvate. Scientific Reports, 6, 25547. Available at: [Link]

-

De Vico, F., et al. (2022). Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. Metabolites, 12(11), 1083. Available at: [Link]

-

La Rosa, S. L., et al. (2019). In vitro Fermentation Reveals Changes in Butyrate Production Dependent on Resistant Starch Source and Microbiome Composition. mSystems, 4(6), e00414-19. Available at: [Link]

-

Tang, M., et al. (2023). Impact of buffered sodium butyrate as a partial or total dietary alternative to lincomycin on performance, IGF-1 and TLR4 genes expression, serum indices, intestinal histomorphometry, Clostridia, and litter hygiene of broiler chickens. BMC Veterinary Research, 19(1), 185. Available at: [Link]

-

Niyogi, S., et al. (2023). Sodium butyrate inhibits the expression of virulence factors in Vibrio cholerae by targeting ToxT protein. mSphere, 8(2), e00552-22. Available at: [Link]

-

Breillout, F., et al. (1993). Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyrate salts. Biomedicine & Pharmacotherapy, 47(2-3), 87-92. Available at: [Link]

-

Gonzalez, R., et al. (2017). Insights into Butyrate Production in a Controlled Fermentation System via Gene Predictions. Applied and Environmental Microbiology, 83(14), e00485-17. Available at: [Link]

-

Lueders, T., et al. (2019). Elucidating Syntrophic Butyrate-Degrading Populations in Anaerobic Digesters Using Stable-Isotope-Informed Genome-Resolved Metagenomics. mSystems, 4(4), e00223-19. Available at: [Link]

-

Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Retrieved from [Link]

-

Soto, M., et al. (2022). Crosstalk between butyrate oxidation in colonocyte and butyrate-producing bacteria. iScience, 25(9), 104938. Available at: [Link]

-

Vyt, P., et al. (2022). In vitro evaluation of sodium butyrate on the growth of three Salmonella serovars derived from pigs at a mild acidic pH value. BMC Microbiology, 22(1), 188. Available at: [Link]

-

Greenwood, S. L., et al. (2018). Gas Chromatography Mass Spectrometry (GC-MS) Quantification of Metabolites in Stool Using 13C Labelled Compounds. Metabolites, 8(4), 74. Available at: [Link]

-

Al-Lahham, S., et al. (2019). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Metabolites, 9(11), 259. Available at: [Link]

-

Davani-Davari, D., et al. (2022). Prebiotics and Gut Health: Mechanisms, Clinical Evidence, and Future Directions. Nutrients, 14(9), 1845. Available at: [Link]

-

Zhang, Y., et al. (2021). Untargeted Stable Isotope Probing of the Gut Microbiota Metabolome Using 13C-Labeled Dietary Fibers. ResearchGate. Available at: [Link]

-

De-Corato, L., et al. (2022). GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples. Methods in Molecular Biology, 2417, 189-199. Available at: [Link]

-

Bekebrede, A. F., et al. (2021). Metabolic flux analysis of primary pig colonocytes following acute... ResearchGate. Available at: [Link]

-

Lin, H., et al. (2019). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry Authors. ChemRxiv. Available at: [Link]

-

Ghorbani, Z., et al. (2023). The effects of sodium butyrate supplementation on the expression levels of PGC-1α, PPARα, and UCP-1 genes, serum level of GLP-1, metabolic parameters, and anthropometric indices in obese individuals on weight loss diet: a study protocol for a triple-blind, randomized, placebo-controlled clinical trial. Springer Medizin. Available at: [Link]

-

Cabrera, A. J., et al. (2022). Shaping human gut community assembly and butyrate production by controlling the arginine dihydrolase pathway. Nature Communications, 13(1), 589. Available at: [Link]

-

Li, Y., et al. (2022). Figure1. In vitro Effects of Sodium Butyrate (0, 1, 5, 10, 25, and 50... ResearchGate. Available at: [Link]

-

Parajuli, S. (2020). Investigating the potential of different dietary fibers to stimulate butyrate production in vitro. Swedish University of Agricultural Sciences. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. In vitro Fermentation Reveals Changes in Butyrate Production Dependent on Resistant Starch Source and Microbiome Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new oral formulation for the release of sodium butyrate in the ileo-cecal region and colon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crosstalk between butyrate oxidation in colonocyte and butyrate-producing bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Use of Stable Isotopes To Measure the Metabolic Activity of the Human Intestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Gas Chromatography Mass Spectrometry (GC-MS) Quantification of Metabolites in Stool Using 13C Labelled Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lipidmaps.org [lipidmaps.org]

- 11. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Sodium Butyrate-1-13C as a Probe for Short-Chain Fatty Acid (SCFA) Metabolism

Introduction: The Pivotal Role of Butyrate in Host Metabolism and the Power of Stable Isotope Tracing

Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, are the principal metabolic products of microbial fermentation of dietary fibers in the colon. Among these, butyrate is of particular interest to the scientific community due to its multifaceted roles in maintaining gut homeostasis and influencing systemic health. It serves as the primary energy source for colonocytes, possesses potent anti-inflammatory properties, and acts as a histone deacetylase (HDAC) inhibitor, thereby epigenetically regulating gene expression.[1] Given its profound biological impact, understanding the dynamics of butyrate metabolism is crucial for elucidating its role in health and diseases such as inflammatory bowel disease (IBD), colorectal cancer, and metabolic disorders.[1][2]

Stable isotope tracing has emerged as a powerful technique to unravel the complexities of metabolic pathways in a dynamic and quantitative manner.[1] By introducing molecules labeled with non-radioactive heavy isotopes, such as carbon-13 (¹³C), into a biological system, researchers can track the journey of these labeled atoms through various metabolic transformations.[3] Sodium butyrate-1-¹³C, with a ¹³C atom at the carboxyl position, serves as an invaluable probe for dissecting the metabolic fate of butyrate. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the application of sodium butyrate-1-¹³C to investigate SCFA metabolism. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data interpretation strategies, all grounded in authoritative scientific literature.

The Dual Functionality of Butyrate: A Rationale for Isotopic Tracing

The metabolic significance of butyrate stems from its two primary, interconnected functions:

-

Energy Metabolism: Butyrate is readily taken up by colonocytes and converted to butyryl-CoA, which then undergoes β-oxidation to produce acetyl-CoA. This acetyl-CoA subsequently enters the tricarboxylic acid (TCA) cycle to generate ATP, fulfilling a substantial portion of the energy demands of the colonic epithelium.[4]

-

Epigenetic Regulation: Butyrate is a well-established inhibitor of histone deacetylases (HDACs).[5] By preventing the removal of acetyl groups from histones, butyrate promotes a more open chromatin structure, leading to the altered expression of genes involved in cell proliferation, differentiation, and apoptosis.[6]

The use of sodium butyrate-1-¹³C allows for the precise tracing of the carbon backbone of butyrate, enabling researchers to distinguish its catabolic fate from its role as an HDAC inhibitor. The ¹³C label can be tracked as it is incorporated into TCA cycle intermediates, CO₂ (in breath tests), and even other metabolites, providing a quantitative measure of butyrate oxidation and its contribution to various metabolic pathways.

Experimental Design and Methodologies: A Practical Guide

The successful implementation of sodium butyrate-1-¹³C as a metabolic probe hinges on a well-designed experimental workflow, encompassing in vitro and in vivo models, meticulous sample preparation, and sophisticated analytical techniques.

In Vitro Studies: Cellular Models of Butyrate Metabolism

In vitro experiments using cell cultures provide a controlled environment to investigate the direct effects of butyrate on cellular metabolism and signaling pathways.

-

Cell Line Selection: Colorectal cancer cell lines such as Caco-2 and HCT116 are commonly used models as they can be differentiated to resemble mature colonocytes.

-

Culture Conditions: Cells should be maintained in a standard culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Labeling with Sodium Butyrate-1-¹³C:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to reach the desired confluency.

-

Prepare a stock solution of sodium butyrate-1-¹³C in sterile water or culture medium.

-

Replace the standard culture medium with a medium containing a defined concentration of sodium butyrate-1-¹³C (typically in the range of 1-5 mM).

-

Incubate the cells for a specific duration (e.g., 1, 4, 8, or 24 hours) to allow for the uptake and metabolism of the labeled butyrate. A time-course experiment is recommended to capture the dynamic changes in metabolite labeling.

-

A rapid and efficient extraction process is critical to quench metabolic activity and preserve the integrity of labeled metabolites.

-

Aspirate the labeling medium and quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Immediately add a pre-chilled extraction solvent, such as 80% methanol, to the culture dish.

-

Scrape the cells into the extraction solvent and transfer the cell suspension to a microcentrifuge tube.

-

Vortex the samples vigorously and incubate at -20°C for at least 20 minutes to precipitate proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant containing the extracted metabolites for subsequent analysis.

In Vivo Studies: Animal and Human Models

In vivo studies are essential for understanding the systemic effects of butyrate metabolism in a complex physiological context.

-

Animal Strain: C57BL/6 mice are a commonly used strain for metabolic studies.

-

Administration of Sodium Butyrate-1-¹³C:

-

Prepare a solution of sodium butyrate-1-¹³C in sterile water or saline at a suitable concentration.

-

Administer the solution to the mice via oral gavage. The dosage will depend on the specific research question and should be determined based on preliminary studies.

-

At predetermined time points after administration (e.g., 30, 60, 120 minutes), euthanize the animals and collect relevant tissues (e.g., colon, liver, plasma, cecal contents).

-

Flash-freeze the tissues in liquid nitrogen to halt metabolic activity.

-

The ¹³C-butyrate breath test is a non-invasive method to assess the rate of butyrate oxidation in the colon.[7]

-

Principle: When sodium butyrate-1-¹³C is oxidized by colonocytes, the ¹³C-labeled carboxyl group is released as ¹³CO₂. This ¹³CO₂ is absorbed into the bloodstream and subsequently exhaled. The rate of ¹³CO₂ exhalation reflects the rate of colonic butyrate metabolism.

-

Protocol:

-

Subjects fast overnight to ensure a baseline metabolic state.

-

A baseline breath sample is collected into a specialized bag.

-

A solution of sodium butyrate-1-¹³C is administered rectally via an enema.

-

Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for up to 4 hours.

-

The ¹³CO₂/¹²CO₂ ratio in the breath samples is measured using an infrared spectrometric analyzer.

-

Analytical Techniques for ¹³C-Labeled Metabolite Analysis

The accurate detection and quantification of ¹³C-labeled metabolites are paramount for the successful interpretation of stable isotope tracing experiments. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the two primary analytical platforms employed for this purpose.

Mass Spectrometry (MS)-Based Analysis

MS offers high sensitivity and specificity for the analysis of a wide range of metabolites. Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are utilized.

For the analysis of volatile SCFAs and some TCA cycle intermediates by GC-MS, derivatization is often necessary to improve their chromatographic properties and thermal stability.

-

Extraction: Extract SCFAs from biological matrices (e.g., feces, plasma) using an appropriate solvent such as diethyl ether or methyl tert-butyl ether under acidic conditions.

-

Derivatization: A common derivatization agent for SCFAs is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which converts the acidic protons to TBDMS esters. Other methods include esterification to form methyl or isobutyl esters.[8]

LC-MS/MS is particularly well-suited for the analysis of polar TCA cycle intermediates.

| Parameter | Setting |

| Chromatography | Reverse-phase or HILIC |

| Mobile Phase | Gradient of water and acetonitrile with an ion-pairing agent (e.g., tributylamine) or formic acid |

| Ionization Mode | Negative Electrospray Ionization (ESI) |

| MS/MS Mode | Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) |

Table 1: General LC-MS/MS parameters for the analysis of TCA cycle intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the positional labeling of ¹³C within a molecule, which can be invaluable for elucidating complex metabolic pathways.

-

Advantages: NMR is non-destructive and provides rich structural information. The ¹³C chemical shift range is wide, leading to excellent spectral dispersion and reduced peak overlap.[3][9]

-

Disadvantages: NMR has lower sensitivity compared to MS.

-

Sample Preparation: Samples for NMR analysis are typically dissolved in a deuterated solvent (e.g., D₂O) to minimize the solvent signal.

-

Data Acquisition: ¹³C NMR spectra are acquired with proton decoupling to simplify the spectra and improve sensitivity.

Data Analysis and Interpretation

The analysis of data from ¹³C-butyrate tracing experiments involves determining the extent of ¹³C enrichment in various metabolites and interpreting these labeling patterns in the context of known metabolic pathways.

Calculating ¹³C Enrichment

The percentage of ¹³C enrichment in a metabolite can be calculated from the mass isotopomer distribution obtained from MS data. The relative abundance of each isotopologue (M+0, M+1, M+2, etc.) is determined, and after correcting for the natural abundance of ¹³C, the fractional enrichment can be calculated.

Metabolic Flux Analysis

For a more quantitative understanding of metabolic rates, the labeling data can be used in metabolic flux analysis (MFA). This involves using computational models to estimate the fluxes through various reactions that best fit the experimentally determined labeling patterns. Software packages such as Metran are available for performing ¹³C-MFA.

Visualizing Metabolic Pathways and Workflows

Visual representations are crucial for understanding the complex interplay of metabolic pathways and experimental procedures.

Caption: Metabolic fate of Sodium Butyrate-1-¹³C in colonocytes.

Caption: General experimental workflow for ¹³C-butyrate tracing.

Conclusion: Advancing Our Understanding of SCFA Metabolism

Sodium butyrate-1-¹³C is a powerful and versatile tool for interrogating the complex metabolic roles of butyrate. By enabling the precise tracing of its metabolic fate, this stable isotope probe provides unparalleled insights into butyrate's contribution to energy homeostasis, epigenetic regulation, and overall gut health. The methodologies outlined in this guide, from experimental design to data analysis, provide a robust framework for researchers to employ sodium butyrate-1-¹³C in their investigations. As our understanding of the intricate interplay between the gut microbiota, their metabolites, and host physiology continues to grow, the application of stable isotope tracing with probes like sodium butyrate-1-¹³C will be instrumental in developing novel therapeutic strategies for a range of human diseases.

References

- Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189–201.

- Clendinen, C. S., et al. (2014). 13C NMR Metabolomics: Applications at Natural Abundance. Analytical Chemistry, 86(18), 9242–9250.

- Fan, T. W.-M., & Lane, A. N. (2011). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(4), 345–369.

- Kato, K., et al. (2007). Usefulness of rectally administering [1-(13)C]-butyrate for breath test in patients with active and quiescent ulcerative colitis. Scandinavian Journal of Gastroenterology, 42(3), 344–350.

- Lund, M. J., et al. (2022). Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation. Cell Host & Microbe, 30(1), 89-102.e7.

- Markley, J. L., et al. (2017). The future of NMR-based metabolomics. Current Opinion in Biotechnology, 43, 34–40.

- Metallo, C. M., et al. (2013). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 16, 53–61.

- Sabatino, A., et al. (2021). Butyrate and the Fine-Tuning of Colonic Homeostasis: Implication for Inflammatory Bowel Diseases. Nutrients, 13(3), 998.

- Schönfeld, P., & Wojtczak, L. (2016). Short-chain fatty acids as metabolic regulators of apoptosis. Biological Chemistry, 397(7), 643–654.

- Weitzel, M., et al. (2013). 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis.

- Yuan, J., et al. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(5), 1-13.

- Zhang, S., et al. (2021). Butyrate Suppresses the Proliferation of Colorectal Cancer Cells via Targeting Pyruvate Kinase M2 and Metabolic Reprogramming. Cancers, 13(11), 2634.

- Zampieri, M., et al. (2019). A guide to computational methods for estimating and analyzing metabolic fluxes. Metabolic Engineering, 53, 1-13.

- van der Beek, C. M., et al. (2022). Butyrate Alters Pyruvate Flux and Induces Lipid Accumulation in Cultured Colonocytes. Metabolites, 12(3), 229.

- Louis, P., & Flint, H. J. (2017). Formation of butyrate and other short-chain fatty acids by the gut microbiota. Environmental Microbiology, 19(5), 1769–1781.

-

Agilent Technologies. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Retrieved from [Link]

-

Shimadzu Corporation. (n.d.). LC-MS/MS Method Package for Short Chain Fatty Acids. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Ethyl butyrate 13C NMR Spectrum. Retrieved from [Link]

- Chen, G., et al. (2016). Function and Phylogeny of Bacterial Butyryl Coenzyme A:Acetate Transferases and Their Diversity in the Proximal Colon of Swine. Applied and Environmental Microbiology, 82(20), 6149–6159.

- Louis, P., et al. (2004). Restricted Distribution of the Butyrate Kinase Pathway among Butyrate-Producing Bacteria from the Human Colon. Journal of Bacteriology, 186(7), 2099–2106.

- Canani, R. B., et al. (2011). Potential beneficial effects of butyrate in intestinal and extraintestinal diseases. World Journal of Gastroenterology, 17(12), 1519–1528.

- Vital, M., et al. (2014). Revealing the bacterial butyrate synthesis pathways by analyzing (meta)

- Davie, J. R. (2003). Inhibition of histone deacetylase activity by butyrate. The Journal of Nutrition, 133(7 Suppl), 2485S–2493S.

- Larrouy-Maumus, G., et al. (2022). Butyrate acts through HDAC inhibition to enhance aryl hydrocarbon receptor activation by gut microbiota-derived ligands. Gut Microbes, 14(1), 2093021.

-

Kunjapur, A. (2020, April 9). 11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12 [Video]. YouTube. [Link]

- den Besten, G., et al. (2013). The role of short-chain fatty acids in the interplay between diet, gut microbiota, and host energy metabolism. Journal of Lipid Research, 54(9), 2325–2340.

- Zeng, H., et al. (2019). An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry. Analytical Methods, 11(35), 4534-4542.

-

Waters Corporation. (2018, November 29). Automating Metabolic Flux Analysis Workflows in Cancer Research. Waters Blog. [Link]

-

ResearchGate. (n.d.). Flow diagram showing the sequence of events in a stable isotope tracer.... Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic of experimental steps for stable isotope tracer analysis on.... Retrieved from [Link]

-

MDPI. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. Retrieved from [Link]

-

Taylor & Francis Online. (2022). Full article: Butyrate acts through HDAC inhibition to enhance aryl hydrocarbon receptor activation by gut microbiota-derived ligands. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of butyrate binding to histone deacetylase (HDAC): A new pharmacologic approach for predicting ligand cytotoxicity and safety profiles. Retrieved from [Link]

-

MDPI. (2022). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Typical example that shows the 13 C enrichment (APE) of butyrate in.... Retrieved from [Link]

-

ResearchGate. (n.d.). The butyrate synthesis pathways. The four bacterial butyrate synthesis.... Retrieved from [Link]

-

MDPI. (n.d.). Metabolites and their 13 C chemical shifts identified by the 600-MHz NMR spectrometer. Retrieved from [Link]

-

PubMed Central. (n.d.). Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. hmdb.ca [hmdb.ca]

- 3. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Restricted Distribution of the Butyrate Kinase Pathway among Butyrate-Producing Bacteria from the Human Colon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. The (13)C-butyrate breath test: a new non-invasive method for assessing colitis in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Metabolic Fate of Sodium Butyrate-1-13C in Mammalian Cells

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on tracing the metabolic fate of Sodium Butyrate-1-13C in mammalian cells. We will delve into the core metabolic pathways, provide detailed experimental protocols, and discuss the interpretation of data generated from isotope tracing studies.

Introduction: The Multifaceted Role of Sodium Butyrate

Sodium butyrate, a short-chain fatty acid, is a key product of dietary fiber fermentation by the gut microbiota and serves as a primary energy source for colonocytes.[1][2] Beyond its role in gut health, butyrate exhibits a range of biological activities, including the inhibition of cell proliferation, induction of differentiation, and modulation of gene expression in various mammalian cell types.[3][4] A significant portion of its cellular effects are attributed to its function as a histone deacetylase (HDAC) inhibitor, leading to the hyperacetylation of histones and subsequent changes in chromatin structure and gene accessibility.[3][5][6]

The use of stable isotope-labeled butyrate, such as Sodium Butyrate-1-13C, allows for the precise tracking of its metabolic journey within the cell. This technique, known as metabolic flux analysis, is a powerful tool for understanding how cells utilize this critical metabolite under various physiological and pathological conditions.[7][8][9]

Part 1: The Cellular Journey of Sodium Butyrate-1-13C

The metabolic fate of sodium butyrate is primarily dictated by two interconnected pathways: its catabolism for energy production and its role in epigenetic regulation. The use of a 1-13C label on the butyrate molecule provides a unique signature to trace its conversion through these pathways.

Cellular Uptake and Activation

Butyrate enters mammalian cells via carrier-mediated transport. Once inside the cell, it must be activated to its metabolically active form, butyryl-CoA. This activation is an ATP-dependent process catalyzed by acyl-CoA synthetase short-chain family member 2 (ACSS2).

Mitochondrial Beta-Oxidation: The Energy Harvesting Pathway

The primary catabolic fate of butyryl-CoA is mitochondrial beta-oxidation.[10] This process sequentially shortens the fatty acid chain, generating key energy-carrying molecules.

-

Step 1: Dehydrogenation: Butyryl-CoA is oxidized to crotonyl-CoA by acyl-CoA dehydrogenase, producing FADH2.

-

Step 2: Hydration: Crotonyl-CoA is hydrated to form 3-hydroxybutyryl-CoA.

-

Step 3: Oxidation: 3-hydroxybutyryl-CoA is oxidized to acetoacetyl-CoA, generating NADH.

-

Step 4: Thiolytic Cleavage: Acetoacetyl-CoA is cleaved by thiolase to yield two molecules of acetyl-CoA.

The 1-13C label from the original butyrate molecule will be present in one of the resulting acetyl-CoA molecules. This labeled acetyl-CoA can then enter the Krebs cycle (also known as the tricarboxylic acid or TCA cycle) to generate further ATP, NADH, and FADH2.[10][11]

The Krebs Cycle and Beyond

The 13C-labeled acetyl-CoA enters the Krebs cycle by condensing with oxaloacetate to form citrate. As the cycle progresses, the 13C label can be incorporated into various Krebs cycle intermediates, such as α-ketoglutarate, succinate, fumarate, and malate.[12] These labeled intermediates can, in turn, be used as precursors for the biosynthesis of other molecules, including amino acids and fatty acids.[10][13]

A Source for Histone Acetylation

A fascinating aspect of butyrate metabolism is its direct link to histone modification. The acetyl-CoA generated from butyrate oxidation can be used by histone acetyltransferases (HATs) to acetylate histone proteins.[14] This process is crucial for regulating gene expression. Isotope tracing studies have unequivocally shown that the acetyl groups on histones can be derived from butyrate.[14]

The dual role of butyrate as both an HDAC inhibitor and a source of acetyl-CoA for HATs highlights its profound impact on cellular epigenetics. The extent to which each of these functions predominates is likely dependent on the cellular context and the concentration of butyrate.[14]

Part 2: Experimental Design and Protocols for Tracing Sodium Butyrate-1-13C

A well-designed isotope tracing experiment is crucial for obtaining meaningful and reproducible data. Here, we outline the key considerations and provide step-by-step protocols for a typical experiment.

Causality in Experimental Choices

-

Cell Line Selection: The choice of cell line is paramount and should be guided by the research question. For example, colorectal cancer cell lines (e.g., HCT116, HT29) are excellent models for studying the effects of butyrate in the gut, while neuronal cell lines might be used to investigate its neuroprotective properties.[15][16]

-

Tracer Concentration and Labeling Duration: The concentration of Sodium Butyrate-1-13C should be sufficient to allow for detectable incorporation into downstream metabolites without inducing cytotoxicity. The labeling duration will depend on the metabolic pathways of interest. Short time points (minutes to a few hours) are suitable for studying rapid metabolic events like the Krebs cycle, while longer time points (24 hours or more) may be necessary to observe labeling in macromolecules like histones and fatty acids.[12]

Experimental Workflow

The general workflow for a Sodium Butyrate-1-13C tracing experiment is as follows:

Caption: Experimental workflow for 13C-butyrate tracing.

Detailed Step-by-Step Methodologies

-

Cell Seeding: Plate mammalian cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of the experiment. Culture in standard growth medium.

-

Preparation of Labeling Medium: Prepare fresh culture medium supplemented with the desired concentration of Sodium Butyrate-1-13C.

-

Labeling: When cells reach the desired confluency, aspirate the standard growth medium and replace it with the prepared labeling medium.

-

Incubation: Incubate the cells for the predetermined time points (e.g., 0, 1, 4, 8, 24 hours).

This protocol is a self-validating system as it includes rapid quenching and efficient extraction to preserve the metabolic state of the cells.

-

Washing: At each time point, rapidly aspirate the labeling medium and wash the cells twice with ice-cold 0.9% NaCl solution.[17] This step is critical to remove any extracellular labeled butyrate.

-

Metabolism Quenching: Immediately after washing, add 1 mL of ice-cold 80% methanol to each well to quench all enzymatic activity.[18]

-

Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.[19]

-

Extraction: Vortex the samples vigorously and incubate on ice for 20 minutes to ensure complete extraction of metabolites.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.[19]

-

Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.

-

Drying: Dry the metabolite extracts completely using a vacuum concentrator.

-

Storage: Store the dried metabolite pellets at -80°C until analysis.[18]

Analytical Methodologies

The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy will depend on the specific research goals and available instrumentation.

LC-MS is a highly sensitive technique ideal for detecting and quantifying low-abundance metabolites.

-

Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable solvent (e.g., 80:20 methanol:water).[19]

-

Chromatographic Separation: Separate the metabolites using a suitable chromatography method, such as Hydrophilic Interaction Liquid Chromatography (HILIC) for polar metabolites.[17]

-

Mass Spectrometry Analysis: Analyze the eluting metabolites using a high-resolution mass spectrometer to determine the mass-to-charge ratio (m/z) and the isotopologue distribution of each metabolite.

NMR is a powerful tool for unambiguously identifying compounds and measuring 13C enrichment, although it is generally less sensitive than MS.[20]

-

Sample Preparation: Reconstitute the dried metabolite pellets in a suitable deuterated solvent.

-

NMR Data Acquisition: Acquire 1D and 2D NMR spectra. Specific pulse sequences, such as isotope-edited total correlation spectroscopy (ITOCSY), can be used to filter spectra from 12C- and 13C-containing molecules.[20]

Part 3: Data Presentation and Interpretation

Quantitative Data Summary

The primary output of a 13C tracing experiment is the isotopologue distribution of key metabolites. This data can be summarized in a table for easy comparison across different conditions or time points.

| Metabolite | Isotopologue | Time Point 1 | Time Point 2 | Time Point 3 |

| Acetyl-CoA | M+1 | % | % | % |

| M+2 | % | % | % | |

| Citrate | M+1 | % | % | % |

| M+2 | % | % | % | |

| Glutamate | M+1 | % | % | % |

| M+2 | % | % | % | |

| Malate | M+1 | % | % | % |

| M+2 | % | % | % |

M+n represents the isotopologue with 'n' 13C atoms.

Visualization of Metabolic Pathways

Visualizing the flow of the 13C label through the metabolic network is essential for intuitive understanding.

Sources

- 1. Butyrate's (a short-chain fatty acid) microbial synthesis, absorption, and preventive roles against colorectal and lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Butyric acid - A vital short-chain fatty acid for gut health and metabolic wellness - biocrates life sciences gmbh [biocrates.com]

- 3. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of sodium butyrate on mammalian cells in culture: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. stemcell.com [stemcell.com]

- 6. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. shimadzu.com [shimadzu.com]

- 8. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 10. Butyrate and obesity: Current research status and future prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sodium butyrate reverses the inhibition of Krebs cycle enzymes induced by amphetamine in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stable Isotope Tracing Reveals an Altered Fate of Glucose in N-Acetyltransferase 1 Knockout Breast Cancer Cells [mdpi.com]

- 13. Butyrate elicits a metabolic switch in human colon cancer cells by targeting the pyruvate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sodium butyrate induces colorectal cancer cell apoptosis via the MCU/Drp1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sodium butyrate attenuated neuronal apoptosis via GPR41/Gβγ/PI3K/Akt pathway after MCAO in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rockefeller.edu [rockefeller.edu]

- 18. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 19. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

Chemical and physical properties of Sodium butyrate-1-13C for research applications.

A Senior Application Scientist's Guide to Sodium Butyrate-1-13C in Research

Introduction: Beyond a Simple Metabolite

Sodium butyrate, a short-chain fatty acid (SCFA), is a cornerstone of gut health, primarily produced through the bacterial fermentation of dietary fibers in the colon.[1] It serves as the main energy source for colonocytes and plays a pivotal role in modulating gene expression, inflammation, and cell differentiation.[2][3][4] While standard sodium butyrate is a powerful tool, the introduction of a stable isotope at a specific position—creating Sodium butyrate-1-13C—transforms it from a simple biological effector into a high-precision probe for metabolic and epigenetic research.

The heavy carbon isotope (¹³C) at the carboxyl position acts as a tracer, allowing scientists to meticulously follow the journey of the butyrate molecule as it is absorbed, metabolized, and incorporated into various cellular components. This guide provides an in-depth exploration of the chemical and physical properties of Sodium butyrate-1-13C, its core research applications, and validated protocols to empower researchers in drug development and life sciences to harness its full potential.

Section 1: Core Chemical and Physical Properties

Understanding the fundamental properties of Sodium butyrate-1-13C is critical for its effective use, from preparing accurate stock solutions to ensuring its stability throughout an experiment. The presence of the ¹³C isotope slightly increases its molecular weight compared to the unlabeled form but does not alter its fundamental chemical reactivity or physical characteristics.

Table 1: Physicochemical Properties of Sodium Butyrate-1-13C

| Property | Value | Significance for Researchers |

| Chemical Formula | CH₃CH₂CH₂¹³COONa | The ¹³C at the carboxyl position is the key to its function as a metabolic tracer. |

| Molecular Weight | 111.08 g/mol [5][6] | Essential for accurate molar concentration calculations when preparing solutions. |

| Labeled CAS Number | 62601-04-1[5][6] | Unique identifier for the ¹³C labeled compound, crucial for procurement and documentation. |

| Unlabeled CAS Number | 156-54-7[5][6] | Identifier for the corresponding non-labeled compound. |

| Appearance | White, crystalline solid.[7] | A visual check for product quality. Any discoloration may indicate impurities or degradation. |

| Purity | Typically ≥98%.[5][6] | High purity is vital to ensure that observed effects are due to the labeled compound and not contaminants. |

| Melting Point | 250 - 253 °C. | Indicates thermal stability under standard laboratory conditions. |

| Solubility | Soluble in water (e.g., 11.01 mg/mL for 100 mM). Soluble in PBS (pH 7.2) at ~10 mg/mL.[8] Soluble in Ethanol at ~5 mg/mL.[8] | Critical for preparing sterile, physiologically compatible stock solutions for cell culture and in vivo studies. Aqueous solutions are not recommended for long-term storage.[8] |

| Odor | Strong, unpleasant.[7] | A key handling consideration. Work should be conducted in a well-ventilated area or fume hood. |

| Storage | Room temperature, away from light and moisture.[5][6] | Following storage guidelines ensures long-term stability and prevents degradation. |

Section 2: Foundational Research Applications

The utility of Sodium butyrate-1-13C spans several key areas of biomedical research. Its power lies in dissecting complex biological processes that are otherwise difficult to resolve.

Metabolic Tracing and Flux Analysis

The primary application of Sodium butyrate-1-13C is to trace its metabolic fate. Once introduced into a biological system, the ¹³C-labeled carbon can be tracked as it is incorporated into downstream metabolites.

Causality of Experimental Choice: Butyrate is rapidly metabolized into butyryl-CoA and then to acetyl-CoA, a central hub in cellular metabolism. By using the 1-¹³C labeled form, researchers can definitively quantify the contribution of butyrate to the cellular acetyl-CoA pool, which feeds into the Tricarboxylic Acid (TCA) cycle and fatty acid synthesis. This is impossible to determine with unlabeled butyrate.

Key Analytical Techniques:

-

Mass Spectrometry (MS): Detects the mass shift in downstream metabolites (e.g., citrate, succinate, fatty acids) that have incorporated the ¹³C label.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Directly detects the ¹³C nucleus, providing information about the chemical environment of the labeled carbon and confirming its position within a molecule.[9]

Caption: A typical experimental workflow for in vitro metabolic tracer studies.

Epigenetics: Dissecting the Dual Role of Butyrate

Sodium butyrate is a well-established inhibitor of Class I and II Histone Deacetylases (HDACs).[4][7] HDAC inhibition leads to hyperacetylation of histones, an epigenetic mark associated with relaxed chromatin and altered gene expression.[4] However, butyrate also serves as a carbon source for histone acetylation via its conversion to acetyl-CoA, the substrate for Histone Acetyltransferases (HATs).

Causality of Experimental Choice: Unlabeled butyrate can increase histone acetylation, but it cannot distinguish between the effect of HDAC inhibition and the direct contribution of its carbon to new acetyl groups. Sodium butyrate-1-13C is the only tool that can resolve this ambiguity. By using mass spectrometry to analyze histone peptides, researchers can directly observe the incorporation of ¹³C-labeled acetyl groups onto histones, providing unequivocal evidence of butyrate's metabolic contribution to the epigenome.[10]

Caption: Butyrate's dual mechanism in regulating histone acetylation.

Gut Microbiome and Host Interaction

Sodium butyrate-1-13C is invaluable for studying the interplay between the gut microbiota and host metabolism in vivo. By administering the labeled compound to animal models, researchers can trace its absorption from the colon, its utilization by intestinal epithelial cells, and its distribution to distal organs like the brain, liver, and heart.[11][12] This provides a dynamic view of how gut-derived metabolites influence systemic physiology.

Causality of Experimental Choice: This approach allows for the direct visualization and quantification of the "gut-organ axis." For example, detecting ¹³C in the brain after oral gavage of Sodium butyrate-1-13C provides direct evidence that gut-derived butyrate crosses the blood-brain barrier.[11]

Hyperpolarized Magnetic Resonance Imaging (MRI)

For real-time metabolic imaging, [1-¹³C]butyrate can be hyperpolarized, a process that dramatically increases its NMR signal by over 10,000-fold. This enables non-invasive, real-time tracking of its conversion into downstream metabolites in vivo.

Causality of Experimental Choice: This advanced technique is used to study dynamic metabolic processes in tissues like the heart, where hyperpolarized [1-¹³C]butyrate can provide insights into short-chain fatty acid and ketone body metabolism.[13] It offers a temporal resolution that is unattainable with conventional MS or NMR methods.[13]

Section 3: Validated Experimental Protocols

The following protocols provide a self-validating framework for common applications of Sodium butyrate-1-13C.

Protocol 1: Preparation of a 100 mM Stock Solution

Rationale: An accurately prepared, sterile stock solution is the foundation of any reliable cell culture experiment. Water is the preferred solvent for high concentrations.

-

Aseptic Technique: Perform all steps in a sterile biological safety cabinet.

-

Weighing: Carefully weigh 111.08 mg of Sodium butyrate-1-13C (adjust mass based on the lot's specified purity and molecular weight).

-

Dissolution: Add the powder to a sterile 15 mL conical tube. Add approximately 8 mL of sterile, nuclease-free water.

-

Mixing: Vortex thoroughly until the solid is completely dissolved.

-

Volume Adjustment: Adjust the final volume to 10 mL with sterile water. This yields a final concentration of 100 mM.

-

Sterilization: Filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.

-

Storage: Aliquot into smaller, single-use volumes (e.g., 100 µL) and store at -20°C. Avoid repeated freeze-thaw cycles. Aqueous solutions should not be stored for more than a day at 4°C.[8]

Protocol 2: In Vitro Metabolic Labeling for Mass Spectrometry

Rationale: This protocol details the core steps for tracing the metabolic fate of butyrate in cultured cells. The key is to rapidly quench metabolism to capture an accurate snapshot of the isotopic enrichment.

-

Cell Seeding: Plate cells (e.g., Caco-2 or HT29) in 6-well plates and grow to ~80% confluency.

-

Media Change: On the day of the experiment, aspirate the old media and replace it with fresh media containing a final concentration of 1-5 mM Sodium butyrate-1-13C (diluted from the 100 mM stock). Include control wells with unlabeled sodium butyrate.

-

Incubation: Incubate the cells for a defined period (e.g., 30 minutes, 2 hours, 24 hours) under standard culture conditions (37°C, 5% CO₂).

-

Metabolism Quenching: To halt metabolic activity, quickly aspirate the media and wash the cells once with ice-cold PBS.

-

Metabolite Extraction: Immediately add 1 mL of ice-cold 80% methanol to each well. Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

-

Lysis and Clarification: Vortex the tubes vigorously and centrifuge at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C.

-

Sample Collection: Transfer the supernatant, which contains the cellular metabolites, to a new tube.

-

Drying and Analysis: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried pellet can be reconstituted in an appropriate solvent for LC-MS analysis.

Protocol 3: Western Blot for Histone Hyperacetylation

Rationale: This protocol validates the biological activity of sodium butyrate as an HDAC inhibitor by measuring the downstream effect of increased histone acetylation.

-

Cell Treatment: Treat cells with 1-5 mM sodium butyrate (labeled or unlabeled) for 6-24 hours. Include an untreated control.

-

Histone Extraction:

-

Lyse the cells in a cytoplasmic lysis buffer.

-

Pellet the nuclei and extract histones using an acid extraction method (e.g., 0.2 M H₂SO₄).

-

Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.

-

-

Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of histone protein (e.g., 10-15 µg) onto a 15% polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody targeting a specific histone acetylation mark (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-total Histone H3).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the acetylated histone signal relative to the total histone control indicates HDAC inhibition.

Section 4: Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While Sodium Butyrate is a biological metabolite, the concentrated solid requires careful handling.

-

Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat.[7] Due to its strong odor and potential as a respiratory irritant, use of a respiratory mask or handling within a fume hood is strongly advised.[6][7]

-

Irritant: Sodium butyrate is classified as a skin and serious eye irritant.[5][6] In case of contact, rinse the affected area thoroughly with water.[14]

-

Toxicity: It is harmful if swallowed or inhaled.[15]

-

Disposal: Dispose of the chemical and its containers in accordance with local, state, and federal regulations. Do not release into the environment.

Conclusion

Sodium butyrate-1-13C is a sophisticated and indispensable tool for modern biological research. Its ability to act as a metabolic tracer provides a level of insight into cellular metabolism and epigenetics that is not possible with its unlabeled counterpart. By understanding its chemical properties, leveraging its diverse applications, and adhering to validated protocols and safety measures, researchers can confidently generate precise, reproducible, and impactful data. This guide serves as a foundational resource to aid in the design and execution of experiments that will continue to unravel the complex roles of short-chain fatty acids in health and disease.

References

-

Carl ROTH. (2024). Safety Data Sheet: Sodium butyrate. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5222465, Sodium Butyrate. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium butyrate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). sodium butyrate, 156-54-7. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23719282, Sodium butyrate-1-13C. Retrieved from [Link]

-

Jurgele K, et al. (2025). Beyond the Gut: Unveiling Butyrate's Global Health Impact Through Gut Health and Dysbiosis-Related Conditions: A Narrative Review. PubMed Central. [Link]

-

ResearchGate. (n.d.). Isotope Tracing and 13C-Butyrate Metabolic Flux Analysis In Vivo. Retrieved from [Link]

-

Ríos-Covián, D., et al. (2020). The Postbiotic Properties of Butyrate in the Modulation of the Gut Microbiota: The Potential of Its Combination with Polyphenols and Dietary Fibers. MDPI. [Link]

-

McDonnell, E., et al. (2016). Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation. PubMed Central. [Link]

-

Davie, J. R. (2003). Inhibition of histone deacetylase activity by butyrate. Journal of Nutrition. [Link]

-

Zhang, L., et al. (2020). Sodium Butyrate Ameliorates Gut Microbiota Dysbiosis in Lupus-Like Mice. Frontiers in Immunology. [Link]

-

Silva, Y. P., et al. (2020). Effect of Sodium Butyrate Supplementation on Type 2 Diabetes—Literature Review. MDPI. [Link]

-

Głąbień, M., et al. (2024). Sodium Butyrate as Gut Microbiota Modulators: Mechanisms of Action and Potential Clinical Applications - Literature Review and New Perspectives. ResearchGate. [Link]

-

Li, M., et al. (2024). Mechanism of sodium butyrate, a metabolite of gut microbiota, regulating cardiac fibroblast transdifferentiation via the NLRP3/Caspase-1 pyroptosis pathway. BMC Cardiovascular Disorders. [Link]

-

Keshari, K. R., et al. (2013). Hyperpolarized Butyrate: A Metabolic Probe of Short Chain Fatty Acid Metabolism in the Heart. PubMed Central. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid. Retrieved from [Link]

-

ResearchGate. (2025). The Stable Isotope-based Dynamic Metabolic Profile of Butyrate-induced HT29 Cell Differentiation. Retrieved from [Link]

-

WBCIL. (2024). Sodium Butyrate: Applications, Benefits, Role and Formulations. Retrieved from [Link]

-

Hou, Q., et al. (2016). Effects of Early Intervention with Sodium Butyrate on Gut Microbiota and the Expression of Inflammatory Cytokines in Neonatal Piglets. PubMed. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Beyond the Gut: Unveiling Butyrate’s Global Health Impact Through Gut Health and Dysbiosis-Related Conditions: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. isotope.com [isotope.com]

- 6. isotope.com [isotope.com]

- 7. Sodium butyrate - Wikipedia [en.wikipedia.org]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of sodium butyrate, a metabolite of gut microbiota, regulating cardiac fibroblast transdifferentiation via the NLRP3/Caspase-1 pyroptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hyperpolarized Butyrate: A Metabolic Probe of Short Chain Fatty Acid Metabolism in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. Sodium butyrate-1-13C | C4H7NaO2 | CID 23719282 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Tracing the Metabolic Fate: A Guide to In Vivo Labeling with Sodium Butyrate-1-13C in Mouse Models

An Application Note and Protocol for Researchers

Introduction: Unraveling the Journey of a Key Gut Metabolite

Sodium butyrate, a short-chain fatty acid (SCFA) produced by the microbial fermentation of dietary fiber in the colon, is a pivotal molecule at the interface of the gut microbiome and host metabolism.[1] It serves as the primary energy source for colonocytes, plays a crucial role in maintaining the gut barrier, and exhibits systemic anti-inflammatory and metabolic regulatory effects.[2][3][4] The multifaceted roles of butyrate, from influencing histone acetylation to modulating glucose homeostasis, have made it a subject of intense research in fields ranging from gastroenterology to neurobiology.[5][6][7]

To move beyond static measurements of butyrate levels and understand its dynamic contribution to various metabolic pathways in vivo, stable isotope tracing is an indispensable tool. By using Sodium Butyrate-1-13C, where the carbon atom of the carboxyl group is replaced with its heavy isotope (¹³C), researchers can track the journey of this carbon atom as it is incorporated into downstream metabolites. This application note provides a comprehensive guide for designing and executing in vivo labeling studies with Sodium Butyrate-1-13C in mouse models, offering detailed protocols and explaining the rationale behind key experimental decisions.

Scientific Background: The Metabolic Crossroads of Butyrate

Upon absorption by colonocytes, butyrate is rapidly activated to butyryl-CoA and subsequently undergoes β-oxidation to yield two molecules of acetyl-CoA. This acetyl-CoA can then enter several key metabolic pathways:

-

The Tricarboxylic Acid (TCA) Cycle: As a primary fuel, acetyl-CoA enters the TCA cycle within the mitochondria to generate ATP, providing energy for the intestinal epithelium.[2] Tracing the ¹³C label into TCA cycle intermediates like citrate, succinate, and malate provides a direct measure of butyrate's contribution to cellular energy production.

-

Histone Acetylation: Acetyl-CoA is the sole donor for histone acetylation, an epigenetic modification crucial for gene regulation. Butyrate has a dual role here; it acts as a histone deacetylase (HDAC) inhibitor, and it can also directly supply the carbon backbone for the acetyl group attached to histones.[5] Stable isotope tracing has unequivocally shown that carbon from butyrate is incorporated into acetylated histones, linking gut microbial metabolism directly to the host's epigenetic machinery.[5]

-

Lipogenesis: In certain metabolic contexts, cytosolic acetyl-CoA derived from butyrate can be used for the synthesis of fatty acids and cholesterol.[2]

The ¹³C label from Sodium Butyrate-1-13C will first appear on the carboxyl carbon of acetyl-CoA. When this acetyl-CoA condenses with oxaloacetate to form citrate in the TCA cycle, the label is incorporated. Subsequent turns of the cycle can distribute this label throughout various intermediates.

Analytical Methodologies for ¹³C-Enrichment

The analysis of ¹³C-labeled samples is primarily performed using mass spectrometry or NMR spectroscopy.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common technique for metabolomics. It separates metabolites chromatographically and then detects them based on their mass-to-charge ratio (m/z). The incorporation of ¹³C atoms results in a predictable mass shift for each metabolite and its fragments. Targeted LC-MS/MS methods can be developed to specifically look for the expected labeled isotopologues of downstream metabolites from butyrate. [8][9]This allows for the calculation of fractional enrichment, which is the proportion of a metabolite pool that has been labeled.

-